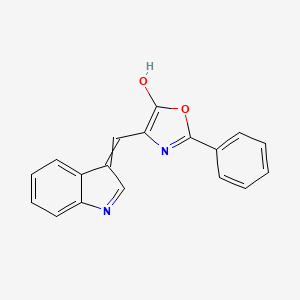

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-: is a heterocyclic compound that features an oxazolone ring fused with an indole moiety and a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- typically involves the condensation of indole-3-carbaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is often catalyzed by bases such as piperidine or pyridine and carried out in solvents like ethanol or methanol at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These may include continuous flow reactors to ensure efficient mixing and reaction control, as well as purification steps like recrystallization or chromatography to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxazolone ring, potentially converting it into more saturated heterocycles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Saturated oxazolone derivatives.

Substitution: Halogenated or alkylated derivatives of the original compound.

Applications De Recherche Scientifique

Biological Activities

5(4H)-Oxazolone derivatives exhibit a wide range of biological activities:

- Antioxidant Properties : Some derivatives have shown strong anti-lipid peroxidation activity, with certain compounds achieving an inhibition rate of approximately 86.5% .

- Anti-inflammatory Effects : Several studies highlight the anti-inflammatory potential of these compounds. For instance, specific oxazolone derivatives have been reported to significantly inhibit carrageenin-induced paw edema and nociception .

- Analgesic Activity : Research indicates that certain oxazolones possess analgesic properties comparable to traditional pain relief medications like aspirin and pentazocine . The binding affinities of these compounds against molecular targets involved in pain and inflammation have been predicted through molecular docking simulations.

Case Study 1: Analgesic and Anti-inflammatory Activity

A study synthesized several oxazolones and evaluated their analgesic activity using writhing and hot plate tests. The most active compound contained a methoxy group, demonstrating significant pain relief compared to standard treatments . Histopathological assessments indicated low toxicity levels, suggesting a favorable safety profile for further development.

Case Study 2: Lipoxygenase Inhibition

In vitro studies on oxazolone derivatives revealed potent lipoxygenase inhibitors, with one derivative (compound 4c) exhibiting an IC50 value of 41 μM . This suggests potential applications in treating inflammatory diseases where lipoxygenase plays a critical role.

Mécanisme D'action

The mechanism by which 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The indole moiety is known to interact with proteins through π-π stacking and hydrogen bonding, while the oxazolone ring can form covalent bonds with nucleophilic sites on biomolecules .

Comparaison Avec Des Composés Similaires

5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives: These compounds share the indole moiety and exhibit similar biological activities.

Substituted 5-(1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives: These compounds also feature the indole moiety and are used in similar applications.

Uniqueness: The presence of the oxazolone ring in 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- distinguishes it from other similar compounds. This ring imparts unique chemical reactivity and biological activity, making it a valuable scaffold for the development of new therapeutic agents and materials.

Activité Biologique

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- is a compound belonging to the oxazolone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- typically involves the condensation of indole-3-carbaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is generally catalyzed by bases such as piperidine or pyridine and conducted in solvents like ethanol or methanol at elevated temperatures.

Antimicrobial Activity

Research indicates that compounds within the oxazolone family exhibit significant antimicrobial properties. In particular, derivatives of 5(4H)-Oxazolone have shown effectiveness against various bacterial strains, making them candidates for further development as antibacterial agents .

Anticancer Potential

The anticancer activity of 5(4H)-Oxazolone derivatives has been highlighted in several studies. For example, compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo through mechanisms involving apoptosis induction and cell cycle arrest . The unique structural features of oxazolones contribute to their interaction with biological targets involved in cancer progression.

Analgesic and Anti-inflammatory Effects

Studies have shown that oxazolones possess analgesic properties. In tests such as the writhing test and hot plate test conducted on mice, certain derivatives exhibited significant pain relief without notable toxicity . Moreover, compounds have been evaluated for their anti-inflammatory effects, showing inhibition of carrageenan-induced paw edema and lipoxygenase activity .

Case Studies

- Analgesic Activity : A study assessed the analgesic effects of synthesized oxazolones, revealing that compounds with specific substituents exhibited stronger analgesic properties compared to others. The most active compound contained a methoxy group .

- Toxicity Assessment : Acute toxicity studies indicated that new oxazolone derivatives did not exhibit lethal effects or significant histopathological changes in preserved organs from treated mice, suggesting a favorable safety profile .

- Inhibition Studies : In vitro studies demonstrated that certain oxazolones strongly inhibited lipid peroxidation and proteolysis, with average inhibition rates reaching up to 86.5% for some derivatives .

Comparison with Similar Compounds

A comparative analysis of 5(4H)-Oxazolone with other indole-based compounds reveals its unique biological profile. For instance:

| Compound Type | Key Activity | Remarks |

|---|---|---|

| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl | Antimicrobial | Shares similar mechanisms but differs structurally |

| Substituted 5-(1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane | Anticancer | Similar applications but less potent |

| 5(4H)-Oxazolone Derivatives | Analgesic, Anti-inflammatory | Unique oxazolone ring enhances reactivity and efficacy |

Propriétés

IUPAC Name |

4-(indol-3-ylidenemethyl)-2-phenyl-1,3-oxazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKMQAKQDWNBLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.